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Compound of Interest

Compound Name: Ceftazidime sodium

Cat. No.: B1231384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification

processes for ceftazidime sodium, a third-generation cephalosporin antibiotic. The following

sections outline the core chemical transformations, experimental protocols, and purification

strategies employed in the manufacturing of this critical therapeutic agent.

Synthesis of Ceftazidime
The industrial synthesis of ceftazidime is a multi-step process that typically begins with 7-

aminocephalosporanic acid (7-ACA), a readily available starting material derived from the

fermentation of Cephalosporium acremonium. The overall synthesis can be conceptually

divided into two key stages: the formation of the cephem nucleus with the desired C-3

substituent, and the subsequent acylation at the C-7 position to introduce the characteristic

side-chain.

A common synthetic route involves the preparation of the key intermediate, 7-amino-3-(1-

pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA), followed by its reaction with an activated

form of the ceftazidime side-chain.[1]

Synthesis of 7-amino-3-(1-pyridiniummethyl)-3-cephem-
4-carboxylate (7-APCA) from 7-ACA
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The conversion of 7-ACA to 7-APCA involves the substitution of the acetoxy group at the C-3

position with a pyridine moiety. This is typically achieved through a series of reactions involving

silylation, iodination, and subsequent nucleophilic substitution by pyridine.[1][2]

Experimental Protocol: Synthesis of 7-APCA Dihydrochloride Monohydrate[2]

Silylation: In a dry 500 mL four-necked flask, 50 g (0.184 mol) of 7-ACA and 38 g of

hexamethyldisilazane are heated to reflux for 8 hours.

Iodination: The mixture is cooled to 8°C ± 2°C, and 10 g (0.11 mol) of aniline is added,

followed by stirring for 0.5 hours. Subsequently, 42 g (0.21 mol) of iodotrimethylsilane is

added, and the reaction is stirred for 3 hours. The reaction progress is monitored by HPLC to

check for the consumption of 7-ACA.

Pyridine Substitution: After completion of the iodination, the reaction mixture is cooled to

below -10°C, and 18 g (0.228 mol) of pyridine is added. The reaction is stirred for 4 hours

while maintaining the temperature.

Hydrolysis and Crystallization: The reaction is cooled to -35°C, and 150 mL of 15% HCl in

isopropanol is added dropwise, followed by stirring for 30 minutes. 100 mL of purified water

is then added, and the layers are separated. The aqueous phase is extracted again with 40

mL of purified water. The combined aqueous phases are treated with 500 mL of acetone at

5°C to 10°C to induce crystallization. The crystals are allowed to grow for 1 hour.

Isolation: The crystalline product is collected by filtration, washed with acetone, and dried

under vacuum.

Synthesis of Ceftazidime Active Ester
The side chain of ceftazidime, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic

acid, is typically activated to facilitate its coupling with the 7-APCA intermediate. This activation

often involves the formation of an active ester, such as a thioester.

Experimental Protocol: Synthesis of Ceftazidime Active Ester[3]

Reaction Setup: In a suitable reaction vessel, 19.8 g of the ceftazidime side-chain acid is

combined with N,N'-dimethylformamide (DMF).
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Activation: Thionyl chloride is added to the mixture, and the reaction is stirred to form the

acid chloride.

Ester Formation: 2-mercaptobenzothiazole is then added to the reaction mixture to form the

active thioester.

Isolation: The resulting ceftazidime active ester is isolated by precipitation and filtration,

followed by washing and drying. The yield for this step is reported to be around 86.8%.[3]

Acylation of 7-APCA with Ceftazidime Active Ester
The final step in the synthesis of the ceftazidime molecule is the coupling of the 7-APCA

intermediate with the activated side-chain ester. This acylation reaction forms the amide bond

at the C-7 position of the cephem nucleus.

Experimental Protocol: Synthesis of Ceftazidime Dihydrochloride[2]

Reaction Setup: In a dry 1000 mL four-necked bottle, 40 g (0.104 mol) of 7-APCA

dihydrochloride monohydrate and 55 g (0.115 mol) of the ceftazidime active ester are

suspended in 400 mL of dichloromethane.

Acylation: The mixture is cooled to 0-5°C, and 40 g (0.4 mol) of triethylamine is added

dropwise over approximately 15 minutes. The reaction is stirred for 6 hours at this

temperature.

Isolation of Ceftazidime Axetil Intermediate: The reaction mixture is filtered, and the solid is

washed with 100 mL of dichloromethane and dried at 45°C to yield ceftazidime axetil as an

intermediate.

Hydrolysis: 62 g of the ceftazidime axetil intermediate is added to a mixture of 50 g of formic

acid and 50 mL of concentrated hydrochloric acid at 20-25°C and stirred for 3-4 hours.

Crystallization and Isolation: After the hydrolysis is complete, 600 mL of acetone is added

dropwise to induce crystallization. The crystal slurry is aged for 1 hour, then cooled to 5-10°C

and aged for another 1.5 hours. The product is collected by filtration, washed with acetone,

and vacuum-dried at 45°C to yield ceftazidime dihydrochloride.
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Purification of Ceftazidime
The crude ceftazidime obtained from the synthesis process contains various impurities,

including starting materials, by-products, and degradation products. Therefore, a robust

purification process is essential to obtain the final active pharmaceutical ingredient (API) with

the required purity and stability. The most common method for purifying ceftazidime is through

the crystallization of its pentahydrate form.[4]

Crystallization of Ceftazidime Pentahydrate
The crystallization of ceftazidime pentahydrate is a critical step that significantly impacts the

purity, stability, and physical properties of the final product. The process typically involves

dissolving the crude ceftazidime in an aqueous solution, followed by controlled pH adjustment

to induce crystallization.

Experimental Protocol: Controlled Crystallization of Ceftazidime Pentahydrate[4]

Dissolution: An aqueous solution of ceftazidime is prepared by adjusting the pH of a cold

aqueous suspension or a solution of a ceftazidime salt to about 5.5 to 6.5. The temperature

is maintained between 5°C and 15°C.

Acidification and Nucleation: The cold aqueous solution is then acidified to a pH of about 4.0

to 4.7, which is the optimal range for the nucleation of ceftazidime pentahydrate crystals.

Controlled Crystallization: During the crystallization process, the pH of the solution is

carefully maintained at the optimal nucleation pH by the controlled addition of an acid, such

as phosphoric acid or hydrochloric acid. This controlled pH is crucial for obtaining high-

quality crystals.

Isolation and Drying: Once the crystallization is complete, the crystals are harvested by

filtration, washed with cold water and then with acetone, and finally air-dried.

Quantitative Data
The following tables summarize the quantitative data reported in various sources for the

synthesis and purification of ceftazidime.
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Impurities
During the synthesis and storage of ceftazidime, several impurities can be formed. These can

arise from starting materials, intermediates, side reactions, or degradation of the final product.

Common impurities include pyridine, delta-2-ceftazidime, and other related substances.[5] The

levels of these impurities are strictly controlled by pharmacopeial monographs.

High-performance liquid chromatography (HPLC) is the primary analytical technique used for

the detection and quantification of ceftazidime and its impurities.[6][7][8]
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Ceftazidime Synthesis Workflow
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Caption: Overall workflow for the synthesis of ceftazidime.
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Ceftazidime Purification Workflow

Crude Ceftazidime Dihydrochloride
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Caption: Purification workflow for ceftazidime pentahydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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